molecular formula C16H14N2O3S B4796584 3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone

Cat. No.: B4796584
M. Wt: 314.4 g/mol
InChI Key: SYYFLRJTYKXLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is a synthetic compound that has been the subject of scientific research due to its potential use in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone is not fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes and proteins, including topoisomerase II, tubulin, and histone deacetylase. These inhibitory effects may contribute to the compound's anticancer and antiviral properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis (programmed cell death) in cancer cells, inhibits viral replication, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on certain enzymes and proteins, which makes it a useful tool for studying their function. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and may cause adverse effects in animal models.

Future Directions

There are several future directions for research on 3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another direction is to explore its use as a fluorescent probe in biochemical assays. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify its potential targets in cells and tissues.

Scientific Research Applications

3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone has been studied for its potential use in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In addition, this compound has been investigated for its use as a fluorescent probe in biochemical assays.

Properties

IUPAC Name

3-methyl-2-[2-(5-methylfuran-2-yl)-2-oxoethyl]sulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-10-7-8-14(21-10)13(19)9-22-16-17-12-6-4-3-5-11(12)15(20)18(16)2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYFLRJTYKXLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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